molecular formula C7H7NO3 B1655312 2-(5-formyl-1H-pyrrol-2-yl)acetic acid CAS No. 345971-25-7

2-(5-formyl-1H-pyrrol-2-yl)acetic acid

Cat. No.: B1655312
CAS No.: 345971-25-7
M. Wt: 153.14
InChI Key: DWFQTXDHXLWUEU-UHFFFAOYSA-N
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Description

2-(5-Formyl-1H-pyrrol-2-yl)acetic acid is a heterocyclic carboxylic acid featuring a pyrrole ring substituted with a formyl (-CHO) group at the 5-position and an acetic acid (-CH₂COOH) moiety at the 2-position. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization.

Properties

IUPAC Name

2-(5-formyl-1H-pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-2-1-5(8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFQTXDHXLWUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665496
Record name (5-Formyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345971-25-7
Record name (5-Formyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole, including 2-(5-formyl-1H-pyrrol-2-yl)acetic acid, exhibit significant antimicrobial properties. For instance, research has shown that certain pyrrole derivatives possess activity against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents . The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance antimicrobial potency.

Anti-inflammatory Properties

Pyrrole derivatives are also investigated for their anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as rheumatoid arthritis and osteoarthritis . The mechanism often involves modulation of signaling pathways associated with inflammation.

Antitubercular Activity Study

In a study focusing on the antitubercular potential of pyrrole derivatives, several compounds were screened for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The study found that certain analogues exhibited MIC values below 10 µg/mL, indicating strong activity against both drug-sensitive and multidrug-resistant strains . This demonstrates the potential of this compound and its derivatives in combating tuberculosis.

CompoundMIC (µg/mL)Activity Type
5n0.40Bactericidal
5q0.49Bacteriostatic
5r1.74Bactericidal

Anti-inflammatory Research

Another significant application of pyrrole derivatives is their role in anti-inflammatory therapies. A series of compounds were synthesized and tested for their ability to inhibit cytokine production in vitro. The results indicated that some derivatives could significantly reduce levels of TNF-alpha and IL-6, key mediators in inflammatory responses .

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
A7570
B6065
C5055

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of organic semiconductors and polymers. The unique electronic properties associated with pyrrole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 2-(5-formyl-1H-pyrrol-2-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues of Pyrrole-Acetic Acid Derivatives

The following table summarizes key structural and physicochemical properties of 2-(5-formyl-1H-pyrrol-2-yl)acetic acid and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound (Target) C₇H₇NO₃ 5-formyl, 2-acetic acid 169.14 (calculated) Electrophilic formyl group; potential for Schiff base formation and metal chelation.
2-(5-Acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid C₉H₉F₂NO₃ 5-acetyl, 2-difluoroacetic acid 217.17 Electron-withdrawing fluorine atoms enhance acidity; acetyl group stabilizes resonance .
5-Acetyl-1H-pyrrole-2-carboxylic acid C₇H₇NO₃ 5-acetyl, 2-carboxylic acid 169.14 Direct carboxylic acid attachment; increased hydrogen-bonding capacity .
(5-Amino-2H-pyrazol-3-yl)-acetic acid C₅H₇N₃O₂ 5-amino (pyrazole ring), 3-acetic acid 157.13 Amino group enables hydrogen bonding and coordination; pyrazole vs. pyrrole electronic differences .
2-(5-Phenyl-1H-indol-1-yl)acetic acid C₁₆H₁₃NO₂ 5-phenylindole, 1-acetic acid 251.28 Extended aromatic system (indole); increased lipophilicity .

Biological Activity

2-(5-formyl-1H-pyrrol-2-yl)acetic acid, a pyrrole derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrole ring with a formyl group and an acetic acid moiety, which contributes to its reactivity and potential biological effects. The structural formula is represented as follows:

C8H7NO3\text{C}_8\text{H}_7\text{N}\text{O}_3

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study analyzing various pyrrole derivatives, it was found to effectively scavenge free radicals, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. These findings suggest its potential as a natural antimicrobial agent .

Anti-cancer Effects

This compound has been evaluated for its anti-cancer properties across various cancer cell lines. Notably, it exhibited cytotoxic effects against A375 (human melanoma) and A549 (lung adenocarcinoma) cell lines with IC50 values of 5.7 μM and less than 10 μM, respectively. These results indicate its potential as a therapeutic agent in oncology .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed that treatment with the compound led to significant apoptosis in A375 cells, evidenced by increased caspase activity and DNA fragmentation. This suggests that the compound may induce programmed cell death through intrinsic pathways .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of this compound, it was tested against common pathogens responsible for foodborne illnesses. The results indicated that at concentrations above 50 μg/mL, the compound effectively inhibited bacterial growth, highlighting its potential application in food preservation and safety .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50/MIC (μg/mL)Reference
Antioxidant--
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli100
CytotoxicityA375 (melanoma)5.7
CytotoxicityA549 (lung adenocarcinoma)<10

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways. It appears to exert its anti-cancer effects by inducing apoptosis through the activation of caspases and inhibiting cell proliferation via modulation of signaling pathways involved in cancer progression . Additionally, its antioxidant properties may stem from its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Chemical Reactions Analysis

Maillard Reaction Participation

This compound forms via non-enzymatic glycation reactions between γ-aminobutyric acid (GABA) and reducing sugars like glucose . Key characteristics:

  • Time-dependent synthesis : Formation initiates after 1 hour, reaching equilibrium at 10 hours .

  • Redox activity : The formyl group contributes to ferricyanide reduction potential, though weaker than ascorbic acid .

  • Byproduct complexity : Multiple intermediates form during the reaction, complicating isolation .

Mechanism :

  • Glucose undergoes dehydration to form 3-deoxyglucosone .

  • Nucleophilic attack by GABA's amine group generates an enamino diketone intermediate .

  • Intramolecular cyclization produces dihydropyrrole, followed by aromatization to yield the final product .

Vilsmeier-Haack Formylation

The formyl group at position 5 enables further functionalization via this reaction :

Reaction Component Conditions Yield Reference
POCl₃/DMF mixtureDichloroethane, 0°C → room temperatureNot reported
Acetic acid catalysisEthanol, refluxModerate

This method facilitates regioselective formylation while preserving the acetic acid side chain .

Condensation Reactions

The formyl group participates in acid-catalyzed condensations:

With Pyrrole

  • Catalysts : Amberlyst 15 or trifluoroacetic acid (TFA) .

  • Product : Forms 5-heteroaryldipyrromethanes via unusual alkyl substituent cleavage .

  • Limitation : Competing side reactions reduce yield .

With Heterocyclic Aldehydes

  • Example : 3-Pyridinecarboxaldehyde condensation yields porphyrin precursors .

  • Conditions : Propionic acid, no oxidant required .

Thiohydrazide Formation

Reaction pathway for derivative synthesis :

  • Carbodithioate formation :

    • React with CS₂/KOH-DMSO → methyl 5-alkyl-1H-pyrrole-2-carbodithioate.

  • Hydrazide synthesis :

    • Treat with hydrazine hydrate → 5-alkyl-1H-pyrrole-2-carbothiohydrazide.

Metal Coordination Chemistry

The compound shows weak metal-reducing capacity due to:

  • Electron-deficient pyrrole ring .

  • Limited electron donation from the formyl group .

Experimental evidence :

  • Reduces Fe³⁺ → Fe²⁺ but incompletely .

  • No catalytic activity reported under physiological conditions .

Synthetic Modifications

Key derivatization strategies:

Modification Reagent Product Application Reference
Boc-protectionN-Boc-ethanolaminePyrrolo[1,2-a]quinoxalines
Acetic acid side chain esterificationMethanol/H⁺Bioactive ester derivatives

Stability Considerations

Critical factors affecting reactivity:

  • pH sensitivity : Degrades under strong acidic/basic conditions .

  • Thermal stability : Decomposes above 124°C .

  • Light sensitivity : Requires storage at 4°C in dark .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-formyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 2
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2-(5-formyl-1H-pyrrol-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.